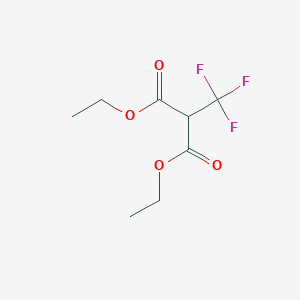
tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate typically involves the reaction of 2-chloro-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
2-chloro-6-methylpyridine+tert-butyl chloroformate+triethylamine→tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate+triethylamine hydrochloride
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-6-methylpyridine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced pyridine derivatives.
Scientific Research Applications
tert-Butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Chemical Synthesis: It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions and deprotection under mild conditions.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chloro-substituted pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate can be compared with other carbamate derivatives and chloro-substituted pyridines:
tert-Butyl N-(4-methylpyridin-2-yl)carbamate: Similar structure but lacks the chloro substituent, resulting in different reactivity and binding properties.
tert-Butyl N-(2-chloro-5-methylpyridin-4-yl)carbamate: Similar structure but with a different position of the methyl group, affecting its steric and electronic properties.
tert-Butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate: Similar structure but with a different position of the methyl group, leading to variations in its chemical behavior.
The unique combination of the tert-butyl group, chloro-substituted pyridine ring, and carbamate functional group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1266335-92-5 |
|---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



